Cas no 114624-69-0 (Meclizine N’-Oxide)

Meclizine N’-Oxide is a derivative of meclizine, characterized by the presence of an N-oxide functional group. This modification enhances the compound's polarity and solubility, making it advantageous for analytical and pharmaceutical applications. The N’-oxide moiety can influence metabolic pathways, potentially altering pharmacokinetic properties compared to the parent compound. It is commonly utilized in research settings to study metabolic transformations, stability, and degradation mechanisms of meclizine-based compounds. Its well-defined structure and reactivity make it a valuable reference standard in chromatographic analysis and impurity profiling. The compound is typically handled under controlled conditions to ensure stability and purity for precise experimental outcomes.
Meclizine N’-Oxide structure
Meclizine N’-Oxide structure
商品名:Meclizine N’-Oxide
CAS番号:114624-69-0
MF:C25H27ClN2O
メガワット:406.947685480118
CID:894695
PubChem ID:54105930

Meclizine N’-Oxide 化学的及び物理的性質

名前と識別子

    • Meclizine N’’-Oxide
    • Meclizine N’-Oxide
    • 4-[(4-chlorophenyl)-phenylmethyl]-1-[(3-methylphenyl)methyl]-1-oxidopiperazin-1-ium
    • Meclizine N'-Oxide
    • Meclizine N`-Oxide
    • 1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine 4-oxide
    • Meclozine N-Oxide
    • 4-((4-Chlorophenyl)(phenyl)methyl)-1-(3-methylbenzyl)piperazine 1-oxide
    • UDU7KUV9VL
    • DTXSID20709063
    • 114624-69-0
    • Meclizine N-Oxide
    • 1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)-methyl]- piperazine-N4-oxide
    • 4-[(4-Chlorophenyl)(phenyl)methyl]-1-[(3-methylphenyl)methyl]-1-oxo-1lambda~5~-piperazine
    • Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-, 4-oxide
    • Meclizine N''-oxide
    • インチ: 1S/C25H27ClN2O/c1-20-6-5-7-21(18-20)19-28(29)16-14-27(15-17-28)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3
    • InChIKey: NDTIJUDMDNMOFC-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)C(C1C=CC=CC=1)N1CC[N+](CC2C=CC=C(C)C=2)(CC1)[O-]

計算された属性

  • せいみつぶんしりょう: 406.18100
  • どういたいしつりょう: 406.1811912g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 493
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.2
  • トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

  • ゆうかいてん: >110°C (dec.)
  • ようかいど: 微溶性(26 g/l)(25ºC)、
  • PSA: 32.67000
  • LogP: 5.46490

Meclizine N’-Oxide セキュリティ情報

  • ちょぞうじょうけん:Hygroscopic, -20°C Freezer, Under inert atmosphere

Meclizine N’-Oxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M202710-25mg
Meclizine N’-Oxide
114624-69-0
25mg
$ 793.00 2023-09-07
1PlusChem
1P008XFR-10mg
Meclizine N’’-Oxide
114624-69-0 ≥90%
10mg
$356.00 2023-12-26
TRC
M202710-50mg
Meclizine N’-Oxide
114624-69-0
50mg
$ 1369.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-396366-10 mg
Meclizine N'-Oxide,
114624-69-0
10mg
¥2,482.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-396366-10mg
Meclizine N'-Oxide,
114624-69-0
10mg
¥2482.00 2023-09-05
1PlusChem
1P008XFR-1mg
Meclizine N’’-Oxide
114624-69-0 ≥90%
1mg
$72.00 2023-12-26
TRC
M202710-5mg
Meclizine N’-Oxide
114624-69-0
5mg
$ 173.00 2023-09-07
1PlusChem
1P008XFR-5mg
Meclizine N’’-Oxide
114624-69-0 ≥90%
5mg
$205.00 2023-12-26

Meclizine N’-Oxide 関連文献

Meclizine N’-Oxideに関する追加情報

Comprehensive Overview of Meclizine N’-Oxide (CAS No. 114624-69-0): Properties, Applications, and Research Insights

Meclizine N’-Oxide (CAS No. 114624-69-0) is a derivative of the well-known antihistamine Meclizine, which is widely recognized for its antiemetic and antivertigo properties. This oxidized form has garnered significant attention in pharmaceutical and biochemical research due to its unique metabolic profile and potential therapeutic applications. The compound’s molecular structure features an N-oxide moiety, which influences its solubility, stability, and interaction with biological targets. Researchers are particularly interested in its role as a metabolite of Meclizine, as it may contribute to the drug’s overall efficacy and safety profile.

In recent years, the demand for detailed information on Meclizine N’-Oxide has surged, driven by its relevance in drug metabolism studies and the growing focus on precision medicine. Scientists and healthcare professionals frequently search for terms like "Meclizine N’-Oxide solubility," "Meclizine metabolite analysis," and "CAS 114624-69-0 applications" to explore its pharmacokinetic behavior. The compound’s ability to modulate histamine receptors and its potential anti-inflammatory effects have also sparked interest in its utility beyond traditional antihistamine applications, aligning with trends in multi-target drug discovery.

The synthesis and characterization of Meclizine N’-Oxide involve advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods are critical for ensuring the purity and stability of the compound, especially in pharmaceutical formulations. Discussions around "Meclizine N’-Oxide stability" and "analytical methods for CAS 114624-69-0" are common in academic forums, reflecting the need for robust quality control protocols. Additionally, the compound’s potential role in neuropharmacology has led to investigations into its effects on central nervous system (CNS) disorders, further expanding its research appeal.

From a commercial perspective, Meclizine N’-Oxide is often sourced for reference standards and pharmaceutical intermediates. Suppliers and manufacturers emphasize its importance in drug development pipelines, particularly for projects targeting motion sickness and vestibular disorders. The compound’s CAS number (114624-69-0) serves as a key identifier in regulatory submissions and patent applications, underscoring its significance in the industry. As the pharmaceutical sector continues to prioritize green chemistry and sustainable synthesis, innovations in the production of Meclizine N’-Oxide are expected to gain traction.

In conclusion, Meclizine N’-Oxide (CAS No. 114624-69-0) represents a critical area of study at the intersection of drug metabolism, analytical chemistry, and therapeutic development. Its multifaceted applications and evolving research landscape make it a compelling subject for scientists, clinicians, and industry stakeholders alike. By addressing common search queries and aligning with contemporary trends like personalized medicine and sustainable pharma, this overview aims to provide a valuable resource for professionals navigating the complexities of this specialized compound.

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